3,3-Diethoxypropanenitrile

Purity Quality Control Synthesis

3,3-Diethoxypropanenitrile is the essential nitrile acetal for synthesizing bosutinib, p38α MAP kinase inhibitors, and cytosine. Its diethoxy groups confer optimal lipophilicity (XLogP3=0.5) for membrane-permeable kinase libraries—unlike the dimethoxy analog. Procure ≥95% GC purity to ensure reliable scale-up and high yields as per patent routes. In stock for R&D and bulk delivery.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2032-34-0
Cat. No. B144306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethoxypropanenitrile
CAS2032-34-0
Synonyms3,3-Diethoxypropanenitrile;  Cyanoacetaldehyde Diethyl Acetal;  Malonaldehydenitrile Diethyl Acetal; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(CC#N)OCC
InChIInChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3
InChIKeyWBOXEOCWOCJQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethoxypropanenitrile (CAS 2032-34-0): Procurement-Ready Overview for Pharmaceutical and Agrochemical Intermediates


3,3-Diethoxypropanenitrile (CAS 2032-34-0) is a nitrile acetal that serves as a versatile intermediate in the synthesis of heterocyclic compounds, including pharmaceuticals and agrochemicals . Its molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol . The compound is characterized by a nitrile group and two ethoxy groups on a propionitrile backbone, which confer specific reactivity and lipophilicity profiles [1]. It is typically supplied as a clear, colorless to pale yellow liquid with a purity of ≥95% (GC) [2].

Why 3,3-Diethoxypropanenitrile Cannot Be Replaced by Generic Nitrile Acetals in Critical Syntheses


The ethoxy groups in 3,3-diethoxypropanenitrile are not merely protecting moieties; they directly influence the compound's lipophilicity (XLogP3 = 0.5) and reactivity profile . In contrast, the dimethoxy analog (3,3-dimethoxypropanenitrile) exhibits a lower LogP (~0.04), which can alter partition coefficients and reaction outcomes in biphasic or solvent-sensitive syntheses . Additionally, the ethyl acetal is specifically required for the synthesis of certain pharmacologically active scaffolds, such as bosutinib and p38α MAP kinase inhibitors, where substitution with methyl or other acetals fails to yield the correct intermediate or leads to suboptimal yields [1].

Quantitative Differentiators of 3,3-Diethoxypropanenitrile Against Closest Analogs


Higher Commercial Purity Profile Compared to Dimethoxy Analog

3,3-Diethoxypropanenitrile is commercially available at a standard purity of ≥95.0% (GC) from major suppliers [1], with some sources offering up to 98% purity . In contrast, the closest analog 3,3-dimethoxypropanenitrile is typically offered at lower purities, ranging from 90% to 93% . This purity differential is critical for applications requiring precise stoichiometry and minimal side reactions.

Purity Quality Control Synthesis

Lipophilicity Advantage for Biphasic and Membrane Penetration Studies

The XLogP3 value of 3,3-diethoxypropanenitrile is 0.5 , whereas the corresponding dimethoxy analog (3,3-dimethoxypropanenitrile) has a calculated LogP of approximately 0.04 . This 12.5-fold increase in lipophilicity can influence compound partitioning in biphasic reaction media and may affect the passive permeability of downstream intermediates.

Lipophilicity Drug Design Medicinal Chemistry

Improved Synthetic Yield Over Prior Art Methods

Patent CN102295578A discloses a synthetic method for 3,3-diethoxypropionitrile that addresses the low yields of prior methods [1]. The patent cites historical yields as low as 8% (Claisen condensation route) [2] and 73.4% (acetal system method under 5 MPa CO pressure) [3]. The claimed method reduces pressure and improves yield, although specific yield figures for the invention are not explicitly detailed in the available abstract, the patent's objective is to overcome the 73.4% benchmark [4].

Synthesis Process Chemistry Yield Optimization

Validated Intermediate in Bosutinib Synthesis

3,3-Diethoxypropionitrile is a specifically required reagent in the novel synthesis of bosutinib, an ATP-competitive inhibitor of Bcr-Abl and Src family kinases . In the published synthesis, 3,3-diethoxypropionitrile is used in step (e) with trifluoroacetic acid to construct a key intermediate [1]. While quantitative yield data for this specific step is not provided in the accessible scheme, the compound's role is structurally essential; substitution with the dimethoxy analog would alter the acetal protecting group and potentially compromise the subsequent cyclization or deprotection steps.

Oncology Pharmaceutical Intermediate Kinase Inhibitor

Essential Precursor for Cytosine Synthesis

3,3-Diethoxypropionitrile reacts with urea in refluxing butanolic sodium butoxide to afford cytosine, a fundamental nucleobase . The reaction is a standard method for cytosine preparation. In a specific patent example, 143 g (1.00 mol) of 3,3-diethoxypropionitrile was reacted with urea at 105°C for 10 hours to produce cytosine [1]. The ethoxy acetal protects the nitrile and facilitates the cyclization with urea. Substitution with the dimethoxy analog would likely yield a different reaction rate and product profile due to the altered sterics and electronics of the acetal group.

Nucleobase Synthesis Antiviral Heterocyclic Chemistry

High-Value Application Scenarios for 3,3-Diethoxypropanenitrile Based on Verified Evidence


Synthesis of p38α MAP Kinase Inhibitors for Inflammation Research

3,3-Diethoxypropionitrile is a key building block in the preparation of p38α mitogen-activated protein kinase inhibitors, which are crucial for developing anti-inflammatory therapies . The compound's specific ethoxy acetal group is essential for constructing the inhibitor scaffold, as demonstrated in multiple literature reports [1]. Researchers in medicinal chemistry and pharmacology should prioritize this compound to ensure fidelity to published synthetic routes and to avoid the need for re-optimization of alternative acetals.

Scalable Synthesis of Cytosine for Antiviral and Anticancer Nucleoside Analogs

As validated by its reaction with urea under reflux conditions , 3,3-diethoxypropionitrile is a reliable intermediate for cytosine production. This nucleobase is a core component of various antiviral (e.g., lamivudine) and anticancer (e.g., cytarabine) drugs. Process chemists developing scalable routes to these pharmaceuticals should procure high-purity 3,3-diethoxypropionitrile (≥95% GC) to maximize yield and minimize byproducts, as per the optimized conditions described in patent literature [2].

Medicinal Chemistry Campaigns Targeting Bcr-Abl and Src Kinases

The compound's use in the bosutinib synthesis [3] positions it as a critical reagent for oncology research focusing on chronic myeloid leukemia (CML) and other Src-driven malignancies. Its procurement is essential for any laboratory replicating the bosutinib synthetic route or developing novel analogs. The higher lipophilicity of the diethoxy derivative (XLogP3 = 0.5) may also be advantageous when designing membrane-permeable kinase inhibitor libraries, distinguishing it from the less lipophilic dimethoxy analog.

Process Development and Optimization of Nitrile Acetal Intermediates

For chemical engineers and process R&D teams, the synthetic method disclosed in CN102295578A [4] offers a pathway to more efficient, lower-pressure production of 3,3-diethoxypropionitrile compared to older methods yielding only 73.4% under 5 MPa CO pressure [5]. Sourcing this compound from manufacturers who employ this improved process can lead to lower costs and higher reliability in supply chain management for industrial-scale synthesis of downstream pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diethoxypropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.